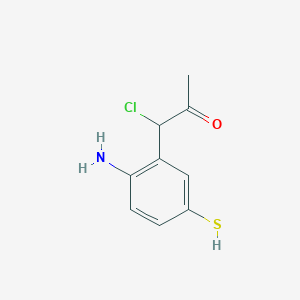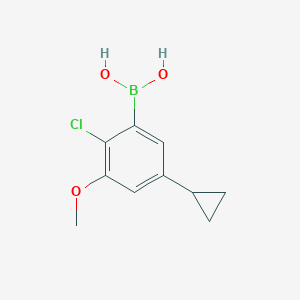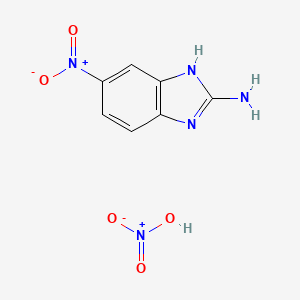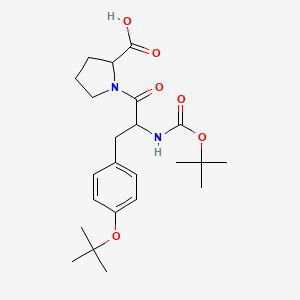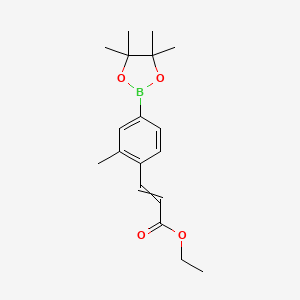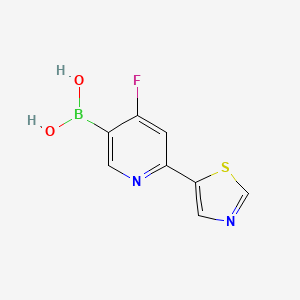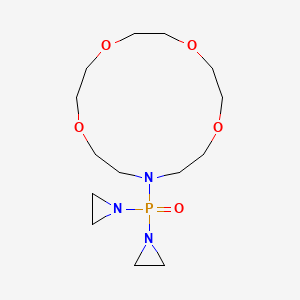
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(bis(1-aziridinyl)phosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- is a complex organic compound known for its unique structure and versatile applications. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of diethylene glycol with a nitrogen-containing compound, followed by the introduction of aziridinyl groups through a phosphinylation reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the aziridinyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized crown ethers, while reduction can produce reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions.
Biology: Employed in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate and transport therapeutic agents.
Industry: Utilized in the development of advanced materials, such as ion-selective membranes and sensors, due to its selective binding properties.
Mécanisme D'action
The mechanism by which 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- exerts its effects involves the formation of stable complexes with metal ions. The ether and aziridinyl groups in the compound’s structure provide multiple binding sites for metal ions, facilitating strong and selective interactions. These interactions can influence various molecular pathways, depending on the specific application, such as catalysis in chemical reactions or modulation of biological activities in biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: A similar crown ether without the aziridinyl and phosphinyl groups, used primarily in coordination chemistry.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with two nitrogen atoms in the ring, offering different binding properties and applications.
18-Crown-6: A well-known crown ether with six oxygen atoms in the ring, widely used for its ability to complex with potassium ions.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[bis(1-aziridinyl)phosphinyl]- stands out due to its unique combination of ether and aziridinyl groups, which provide enhanced binding capabilities and versatility in various applications. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in both scientific research and industrial applications.
Propriétés
Numéro CAS |
101347-44-8 |
|---|---|
Formule moléculaire |
C14H28N3O5P |
Poids moléculaire |
349.36 g/mol |
Nom IUPAC |
13-[bis(aziridin-1-yl)phosphoryl]-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C14H28N3O5P/c18-23(15-1-2-15,16-3-4-16)17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17/h1-14H2 |
Clé InChI |
HZJINMTVVVKUGS-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=O)(N2CC2)N3CCOCCOCCOCCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)

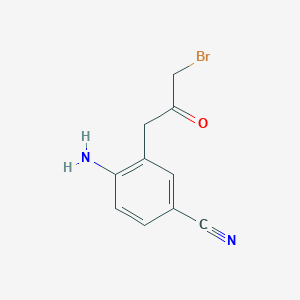
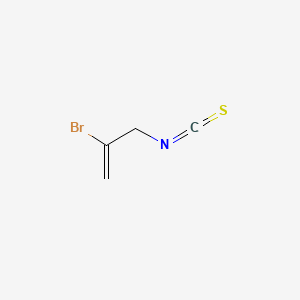
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
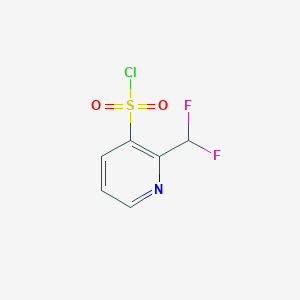
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)

